Sodium superoxide

Energy Storage Metal-Air Battery Electrochemical Energy Density

Sodium superoxide (NaO₂) is an alkali metal superoxide salt characterized by the superoxide anion (O₂⁻), presenting as a yellow to yellow-orange crystalline paramagnetic solid with a molecular weight of 54.99 g/mol. It is a strong oxidizing agent that reacts vigorously with water to yield oxygen and sodium hydroxide and decomposes violently above approximately 250°C, evolving oxygen.

Molecular Formula Na2O2
NaO2+
Molecular Weight 54.989 g/mol
CAS No. 12034-12-7
Cat. No. B081826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium superoxide
CAS12034-12-7
Molecular FormulaNa2O2
NaO2+
Molecular Weight54.989 g/mol
Structural Identifiers
SMILESO=O.[Na+]
InChIInChI=1S/Na.O2/c;1-2/q+1;
InChIKeyZBNMBCAMIKHDAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility in water: reaction

Sodium Superoxide (CAS 12034-12-7) Technical Overview: Procurement Considerations for Specialty Chemical Applications


Sodium superoxide (NaO₂) is an alkali metal superoxide salt characterized by the superoxide anion (O₂⁻), presenting as a yellow to yellow-orange crystalline paramagnetic solid with a molecular weight of 54.99 g/mol [1]. It is a strong oxidizing agent that reacts vigorously with water to yield oxygen and sodium hydroxide and decomposes violently above approximately 250°C, evolving oxygen [2]. Unlike potassium superoxide (KO₂), which can be prepared by direct combustion of the metal in oxygen, sodium superoxide requires high-pressure oxygenation of sodium peroxide or sodium in ammonia for its synthesis, making it a specialty intermediate rather than a commodity chemical [1]. Its principal applications lie in closed-circuit respiratory devices and as a target discharge product in high-energy-density sodium-oxygen (Na-O₂) batteries [3].

Sodium Superoxide Selection Criteria: Why Potassium Superoxide (KO₂) Cannot Be Universally Substituted in R&D and Industrial Workflows


Despite sharing the superoxide anion and similar chemical reactivity patterns, sodium superoxide and potassium superoxide exhibit critical divergences in their physical, thermodynamic, and electrochemical profiles that preclude simple one-to-one substitution in engineered systems [1]. The smaller ionic radius of sodium relative to potassium fundamentally alters the electrostatic environment surrounding the O₂⁻ dimer, leading to distinct structural phase transition pathways and differences in electronic band structure and orbital ordering [1]. Quantitatively, this translates to measurable differences in theoretical gravimetric oxygen storage capacity, thermal decomposition thresholds, and electrochemical energy density in metal-air battery applications. Procuring the appropriate superoxide therefore requires matching the compound's specific performance envelope—energy density, thermal stability window, or electronic conductivity characteristics—to the application requirements, rather than treating all alkali superoxides as interchangeable oxygen sources [2].

Sodium Superoxide Comparative Performance Data: Evidence-Based Differentiation from Potassium Superoxide (KO₂)


Theoretical Energy Density Advantage in Metal-Air Battery Chemistry: Na-O₂ vs K-O₂ Cells

In metal-oxygen battery systems, the theoretical gravimetric energy density of the Na-O₂ cell is approximately 18.5% higher than that of the corresponding K-O₂ cell. This differential arises directly from the lower atomic mass of sodium compared to potassium, yielding a higher specific capacity per unit mass of metal anode [1]. Both systems achieve high energy efficiency exceeding 90% under optimized conditions, but the intrinsic mass advantage of sodium translates to a higher theoretical ceiling for gravimetric energy storage [2].

Energy Storage Metal-Air Battery Electrochemical Energy Density

Thermal Decomposition Temperature Differential: NaO₂ vs KO₂ Stability Window

Sodium superoxide exhibits a markedly lower thermal decomposition threshold compared to potassium superoxide. NaO₂ decomposes violently above 250°C, evolving oxygen [1], whereas KO₂ remains stable in the 450-500°C range before decomposition . This differential of approximately 200-250°C has direct implications for device design, particularly in respiratory protection equipment where exothermic CO₂ scrubbing reactions can elevate cartridge temperatures. The lower thermal stability of NaO₂ requires more rigorous thermal management or may be leveraged for applications requiring oxygen release at relatively lower initiation temperatures.

Thermal Stability Chemical Oxygen Generation Safety Engineering

Low-Temperature Respiratory Apparatus Performance: NaO₂ as a KO₂ Performance Modifier in Composite Regenerative Products

Patented regenerative product formulations for isolating respiratory apparatus demonstrate that incorporating sodium superoxide as a minor component (5-20 wt%) alongside potassium superoxide (75-90 wt%) and wollastonite enables stabilized apparatus operation across an extended temperature range from -40°C to +50°C [1][2]. The sodium superoxide-containing layer in cartridge configurations serves to improve low-temperature initiation and reaction kinetics that pure KO₂ formulations cannot reliably deliver at sub-zero conditions, while KO₂ provides the primary oxygen capacity. This establishes NaO₂ as a functional performance additive that extends the operational envelope of KO₂-dominated systems.

Respiratory Protection Chemical Oxygen Regeneration Low-Temperature Performance

Electronic Conductivity Modulation via K-Doping of NaO₂: Tuning Metal-Insulator Transition Temperature

First-principles electronic structure calculations reveal that potassium doping into the sodium superoxide lattice (K-doped NaO₂) induces a correlation-driven metal-insulator transition (MIT) that occurs at a higher temperature than in pure NaO₂ [1]. This provides a tunable electronic property not available in pure KO₂ or NaO₂ individually. The mechanism originates from the redefined electrostatic interaction between the alkali ion cages and the O₂⁻ dimers, which differs intrinsically between sodium and potassium superoxides due to their distinct structural phase transition pathways—orthorhombic phase for NaO₂ versus monoclinic for KO₂ at low temperature [1][2].

Electronic Materials Phase Transition Engineering Doped Superoxides

NaO₂-KO₂ Eutectic Composition for Lower-Melting Formulations: Enabling Alternative Processing Routes

Patented low-melting compositions comprising sodium superoxide and potassium superoxide demonstrate that eutectic mixtures of NaO₂ and KO₂ melt below approximately 700°F (~371°C) [1]. This melting point depression relative to the individual superoxides enables alternative processing and application methods not achievable with pure KO₂ or NaO₂ individually. The invention specifically teaches that compositions containing both NaO₂ and KO₂ can be formulated with controlled melting behavior, providing a processing advantage for applications requiring shaped oxygen-generating bodies or impregnated substrates.

Phase Diagram Engineering Eutectic Mixtures Material Processing

Sodium Superoxide (NaO₂) Optimal Application Scenarios Based on Evidence-Based Differentiation


High Energy Density Sodium-Oxygen Battery Research and Development

Research groups developing next-generation metal-air batteries should prioritize sodium superoxide-based Na-O₂ systems when gravimetric energy density is a primary performance metric. As established, Na-O₂ cells offer a theoretical energy density of 1108 Wh/kg, representing an 18.5% advantage over K-O₂ cells (935 Wh/kg) [1]. This mass advantage is intrinsic to sodium's lower atomic weight and cannot be replicated by substituting KO₂. Further, Na-O₂ cells demonstrate reversible discharge/charge at low overpotentials (<200 mV) with coulombic efficiency approaching 1.0 for NaO₂ formation, confirming that the theoretical mass advantage translates to practical cell performance [2].

Low-Temperature Respiratory Protection and Mine Rescue Equipment

Manufacturers of personal protective respiratory equipment requiring operation in extreme cold environments should procure sodium superoxide as a performance-enabling additive in KO₂-based regenerative products. Patented formulations demonstrate that incorporating 5-20 wt% NaO₂ into KO₂-dominant cartridges enables reliable oxygen generation and apparatus operation down to -40°C, a temperature regime where pure KO₂ systems exhibit insufficient reactivity [1][2]. This low-temperature performance window cannot be achieved with KO₂ alone, making NaO₂ an essential procurement item for cold-climate respiratory protection systems.

Correlated Electron Materials and Phase Transition Engineering Research

Solid-state physics and materials chemistry researchers investigating metal-insulator transitions in strongly correlated electron systems should select NaO₂ over KO₂ as a host lattice for doping studies. First-principles calculations establish that K doping into NaO₂ shifts the correlation-driven metal-insulator transition to higher temperatures than in pure NaO₂, offering a tunable electronic parameter not accessible in pure KO₂ [1]. The distinct electrostatic environment of the Na⁺ cage around O₂⁻ dimers—orthorhombic coordination in NaO₂ versus monoclinic in KO₂—provides a unique platform for probing orbital ordering phenomena and designing MIT-based electronic devices [1].

Formulation of Processable Oxygen-Generating Composites via Eutectic Melting

Materials engineers formulating shaped oxygen-generating bodies or catalyst-impregnated substrates should utilize NaO₂ in binary mixtures with KO₂ to access the low-melting eutectic region below approximately 371°C (700°F) [1]. This melting point depression relative to pure NaO₂ (552°C) enables processing methodologies such as melt-casting or hot-pressing that are impractical with either superoxide individually. NaO₂ therefore serves as a critical co-component for achieving processable oxygen source formulations in applications ranging from spacecraft life support to emergency oxygen generators [1].

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